molecular formula C8H8O3 B134842 2',6'-Dihydroxyacetophenone CAS No. 699-83-2

2',6'-Dihydroxyacetophenone

Cat. No.: B134842
CAS No.: 699-83-2
M. Wt: 152.15 g/mol
InChI Key: YPTJKHVBDCRKNF-UHFFFAOYSA-N
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Description

2',6'-Dihydroxyacetophenone (2',6'-DHAP, CAS 699-83-2) is a phenolic compound with the molecular formula C₈H₈O₃ (monoisotopic mass: 152.047 g/mol). It features hydroxyl groups at the 2' and 6' positions of the acetophenone backbone, making it a resorcinol derivative . This compound is naturally occurring, isolated from plants such as Cynanchum paniculatum and freshwater fungi , and is also synthesized electrochemically . Key applications include:

  • Flavoring agent: Recognized as a component of FEMA 3662 .
  • Electrochemical polymers: Forms redox-active quinone structures after electropolymerization, enabling use in modified electrodes for analytical chemistry .
  • Antifungal activity: Derivatives like 2',6'-dihydroxy-4'-methoxyacetophenone exhibit significant antifungal properties .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dihydroxyacetophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Analytical Applications

Matrix-Assisted Laser Desorption/Ionization (MALDI)
One of the prominent applications of DHAP is as a matrix in MALDI mass spectrometry. Studies indicate that DHAP provides a more stable environment for fragile peptides compared to traditional matrices like α-cyano-4-hydroxycinnamic acid (CHCA). For instance, it has been successfully used to analyze peptides and small proteins, demonstrating improved accuracy in molecular weight determination .

Table 1: Comparison of Matrix Performance in MALDI

Matrix TypeStabilityAccuracyApplication
DHAPHigh±1.4 DaPeptide analysis
CHCAModerate±3.0 DaPeptide analysis

Medicinal Chemistry

Antimicrobial Activity
Research has shown that derivatives of DHAP exhibit significant antimicrobial properties. A study reported the synthesis of new diazinium salts based on the DHAP structure, which demonstrated notable activity against various bacterial strains. This highlights the potential for developing new antimicrobial agents derived from DHAP .

Electrochemical Applications
In electrochemistry, DHAP has been studied for its ability to form electropolymers. These polymers can modify electrode surfaces, enhancing their performance in detecting analytes like tributylamine and hydroquinone. The electrochemical behavior of DHAP indicates its suitability for sensor applications due to its stability and sensitivity .

Materials Science

Polymer Synthesis
DHAP can be utilized in the synthesis of polymers through electropolymerization techniques. The resulting polymers can be employed as coatings or materials with specific functionalities, such as enhanced electrical conductivity or chemical resistance .

Case Studies

  • Use of DHAP in MALDI for Protein Analysis
    A study demonstrated that using a DHAP/di-ammonium hydrogen citrate matrix allowed for effective analysis of equine cytochrome c, achieving a high degree of accuracy in molecular weight determination (experimental M(r) = 12360.2 Da) compared to theoretical values .
  • Antimicrobial Derivatives
    Researchers synthesized several diazinium salts from DHAP and tested their antimicrobial efficacy against common pathogens. The results indicated that certain derivatives had superior activity compared to standard antibiotics, suggesting potential therapeutic applications .

Mechanism of Action

2,6-Dihydroxyacetophenone can be compared with other dihydroxyacetophenones, such as 2,5-Dihydroxyacetophenone. Both compounds are key chromophores in cellulosic materials and undergo similar degradation reactions under alkaline conditions . 2,6-Dihydroxyacetophenone is unique in its specific positioning of hydroxyl groups, which influences its reactivity and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Functional Groups Key Structural Features
2',6'-Dihydroxyacetophenone C₈H₈O₃ 2',6'-dihydroxy, acetyl Symmetric dihydroxy substitution
2,4-Dihydroxyacetophenone C₈H₈O₃ 2,4-dihydroxy, acetyl Asymmetric substitution; para-hydroxyl
2,5-Dihydroxyacetophenone C₈H₈O₃ 2,5-dihydroxy, acetyl Ortho/meta substitution
3,5-Dihydroxybenzoic Acid C₇H₆O₅ 3,5-dihydroxy, carboxylic acid Carboxylic acid replaces acetyl group
2',6'-Difluoroacetophenone C₈H₆F₂O 2',6'-difluoro, acetyl Fluorine substituents enhance lipophilicity

Physicochemical and Functional Properties

Electrochemical Behavior

  • 2',6'-DHAP: Electropolymerization in dimethyl sulfoxide (DMSO) yields polymers with quinone moieties, reducing peak potentials by 0.15 V compared to bare electrodes . These polymers are soluble and suitable for sensor applications .
  • 3,5-Dihydroxybenzoic Acid : Forms insoluble polymers, limiting analytical utility .

Spectroscopic Characteristics

  • 2,4-Dihydroxyacetophenone: IR spectra show distinct O–H (3307 cm⁻¹) and C=O (1617 cm⁻¹) stretches .
  • 2',6'-DHAP : UV-vis studies reveal absorption maxima influenced by hydroxyl symmetry, differing from isomers like 2,5-DHAP, which has higher visible absorption .

Degradation and Stability

  • 2,5-DHAP and 2,6-DHAP : Both degrade under alkaline H₂O₂ conditions, mimicking pulp bleaching processes. 2,5-DHAP degrades faster due to stronger chromophoric properties .

Data Tables

Table 1: Key Comparative Properties

Property 2',6'-DHAP 2,4-DHAP 2,5-DHAP 3,5-Dihydroxybenzoic Acid
Solubility in DMSO High Moderate Moderate Low (polymer insoluble)
Peak Potential (V) 0.15 V reduction N/A N/A N/A
Antifungal Activity Moderate (derivatives) High Low None reported
Chromophore Strength Moderate Low High N/A

Biological Activity

2',6'-Dihydroxyacetophenone (DHAP) is an organic compound classified as an alkyl-phenylketone, which has garnered attention for its potential biological activities. This article explores the biological activity of DHAP, including its antimicrobial properties, effects on bile acid transport, and applications in analytical chemistry.

  • Chemical Formula : C8H8O3
  • Molecular Weight : 168.15 g/mol
  • CAS Number : 699-83-2

DHAP is characterized by the presence of two hydroxyl groups at the 2' and 6' positions of the acetophenone structure, which contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that DHAP exhibits significant antimicrobial properties. A study published in the European Journal of Medicinal Chemistry reported on the synthesis of diazinium salts derived from DHAP, which showed promising antimicrobial activity against various bacterial strains. The method employed was environmentally friendly, utilizing microwave and ultrasound irradiation for synthesis, which enhances the efficiency of producing bioactive compounds .

Effects on Bile Acid Transport

Another critical area of research involves the effects of DHAP on bile acid transport. A study published in Life Sciences investigated the impact of DHAP on ileal bile acid absorption in rats. The findings indicated that DHAP inhibited taurocholate uptake into ileal brush-border membrane vesicles (BBMV), suggesting a potential role in cholesterol-lowering mechanisms and choleretic activity . The study highlighted that DHAP's structural similarity to other hydroxyacetophenones may contribute to this inhibitory effect.

Analytical Applications

DHAP has also been explored for its utility in analytical chemistry. An article in Analytical Biochemistry evaluated DHAP as a matrix-assisted laser desorption/ionization (MALDI) matrix for analyzing hydrophobic proteins and peptides. The study found that DHAP provided effective ionization for hydrophobic analytes, demonstrating its applicability in mass spectrometry techniques .

Table 1: Summary of Biological Activities of this compound

Biological Activity Study Reference Findings
AntimicrobialEuropean Journal of Medicinal ChemistrySignificant antimicrobial activity against various bacterial strains .
Bile Acid Transport InhibitionLife SciencesInhibition of taurocholate uptake in rat ileal BBMV .
MALDI Matrix for ProteinsAnalytical BiochemistryEffective ionization for hydrophobic proteins and peptides .

Q & A

Q. What are the optimal synthetic routes for 2',6'-Dihydroxyacetophenone, and how do reaction conditions influence yield?

Basic Research Question
The synthesis of this compound can be achieved via Friedel-Crafts acylation or modified condensation reactions. Key parameters include:

  • pH Control : A pH range of 3–6 is critical for stabilizing intermediates, with pH 4 being optimal for minimizing side reactions .
  • Solvent Selection : Benzene or ethyl acetate is used for extraction, followed by reduced-pressure distillation to isolate the product .
  • Catalysts : Aluminum chloride (AlCl₃) is commonly employed in acetylation steps, though microwave-assisted synthesis improves reaction efficiency and yield .

Basic Research Question

  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>99%) .
  • Spectroscopy : NMR (¹H and ¹³C) confirms structure via peaks at δ 2.6 (acetyl CH₃) and δ 6.5–7.2 (aromatic protons) .
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 152.15 (C₈H₈O₃) .

Q. What is the solubility profile of this compound, and how does it impact experimental design?

Basic Research Question
The compound is highly soluble in polar solvents:

  • Chloroform : 25 mg/mL
  • DMSO : 50 mg/mL
  • Ethyl Acetate : 30 mg/mL .
    Methodological Tip : Pre-dissolve in DMSO for biological assays to avoid precipitation, but ensure final DMSO concentration ≤0.1% to prevent cellular toxicity .

Q. How can researchers reconcile contradictions in safety data between non-hazardous classifications and precautionary measures?

Advanced Research Question
While some sources classify this compound as non-hazardous under GHS , others recommend precautions (e.g., avoiding inhalation and skin contact) . To resolve discrepancies:

  • Toxicity Screening : Conduct acute toxicity assays (e.g., LD₅₀ in rodents).
  • Exposure Limits : Adhere to OSHA guidelines for phenolic compounds (PEL = 5 mg/m³) until compound-specific data is available .

Q. What molecular mechanisms underlie the anti-inflammatory effects of this compound?

Advanced Research Question
The compound inhibits pro-inflammatory cytokines (TNF-α, IL-6) via:

  • iNOS Suppression : Downregulates inducible nitric oxide synthase, reducing NO production .
  • Signaling Pathways : Blocks ERK1/2 and NF-κB activation, validated via Western blot and luciferase reporter assays .

Q. What role does this compound play in metabolic pathways?

Advanced Research Question

  • Endogenous Metabolite : Detected in human biofluids, suggesting involvement in aryl metabolism .
  • Biotransformation : White-rot fungi (e.g., Coriolus versicolor) oxidize it to bioactive derivatives with enhanced antioxidant activity .

Q. How does environmental stability affect experimental reproducibility?

Advanced Research Question

  • Storage : Store at -20°C in desiccated conditions to prevent hydrolysis .
  • pH Sensitivity : Degrades rapidly in alkaline conditions (pH >8), necessitating buffered solutions (pH 5–7) during assays .

Q. What computational approaches predict the reactivity of this compound derivatives?

Advanced Research Question

  • Retrosynthesis Tools : AI models (e.g., Pistachio, Reaxys) identify feasible routes for derivatives .
  • DFT Calculations : Optimize reaction pathways by simulating electrophilic substitution at the 4-position .

Q. How is this compound utilized in drug discovery?

Advanced Research Question

  • Antimicrobial Agents : Derivatives show MIC values of 8–16 µg/mL against Staphylococcus aureus .
  • Anticancer Probes : Induces apoptosis in HeLa cells (IC₅₀ = 20 µM) via caspase-3 activation .

Q. What strategies optimize the design of this compound derivatives for specific applications?

Advanced Research Question

  • Functionalization : Introduce prenyl or methoxy groups at the 4-position to enhance bioactivity .
  • Structure-Activity Relationships (SAR) : Use X-ray crystallography to correlate acetyl group orientation with target binding .

Properties

IUPAC Name

1-(2,6-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O3/c1-5(9)8-6(10)3-2-4-7(8)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTJKHVBDCRKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00220185
Record name 2,6-Dihydroxyacetophenone
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Molecular Weight

152.15 g/mol
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Physical Description

Solid
Record name 2',6'-Dihydroxyacetophenone
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CAS No.

699-83-2
Record name 2′,6′-Dihydroxyacetophenone
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Record name 2',6'-Dihydroxyacetophenone
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Record name 2',6'-DIHYDROXYACETOPHENONE
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Melting Point

155 - 156 °C
Record name 2',6'-Dihydroxyacetophenone
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Synthesis routes and methods

Procedure details

In the solution of 220 g(2 mol) of resorcinol in 500 ml of acetic acid, 102 g(1 mol) of acetic anhydride was drop-added for one hour while agitating the solution at 110° C. The mixture was maintained at 110° C. for two hours, and acetic acid was distilled under vacuum. 1 liter of toluene was added to the reaction mixture and the unreacted excess hydroquinone was filtered and collected (recovered amount: 110 g, recycled without any purification process). A desired mono acetyl resorcinol was obtained by evaporating the residue under vacuum. (Yield: 149.7 g(98%). mp: oil, 1H-NMR(200 MHz, CDCl3, ppm) 2.29(s, 3H), 6.53-6.67 (m, 4H), 7.18 (t. 1H)
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

2',6'-Dihydroxyacetophenone
2',6'-Dihydroxyacetophenone
2',6'-Dihydroxyacetophenone
2',6'-Dihydroxyacetophenone
2',6'-Dihydroxyacetophenone
2',6'-Dihydroxyacetophenone

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